

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Chloro-5-(trifluoromethyl)benzaldehyde
CAS No.:	477535-43-6
Cat. No.:	B1587322

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)benzaldehyde is a key substituted aromatic aldehyde that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique trifluoromethyl and chloro substitutions on the benzaldehyde scaffold impart distinct electronic and lipophilic properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the physical properties, safety and handling protocols, and synthetic considerations for this versatile reagent, tailored for professionals in research and development.

The strategic placement of an electron-withdrawing trifluoromethyl group and a chloro atom significantly influences the reactivity of the aldehyde functional group and the aromatic ring. This substitution pattern is often exploited in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profiles of drug candidates.[1] In the

agrochemical sector, these features contribute to the efficacy and stability of herbicides and fungicides.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **3-Chloro-5-(trifluoromethyl)benzaldehyde** is paramount for its effective use in synthesis and process development. The key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₄ ClF ₃ O	[1]
Molecular Weight	208.56 g/mol	[1]
Appearance	Not explicitly stated, but related compounds are colorless to light yellow liquids.	
Boiling Point	197 °C	[2]
Melting Point	Data not readily available in cited literature.	
Density	1.423 g/cm ³	[1][2]
Refractive Index	1.4870	[2]
Solubility	Specific data for this compound is not readily available. A related compound, 3-(Trifluoromethyl)benzaldehyde, is soluble in DMSO, PEG300, and corn oil formulations.[3]	
CAS Number	477535-43-6	[1][2]
MDL Number	MFCD04115845	[1]

Chemical Structure and Reactivity

The structure of **3-Chloro-5-(trifluoromethyl)benzaldehyde** is fundamental to its reactivity. The aldehyde group is a versatile handle for various chemical transformations, while the substituted aromatic ring can undergo further functionalization.

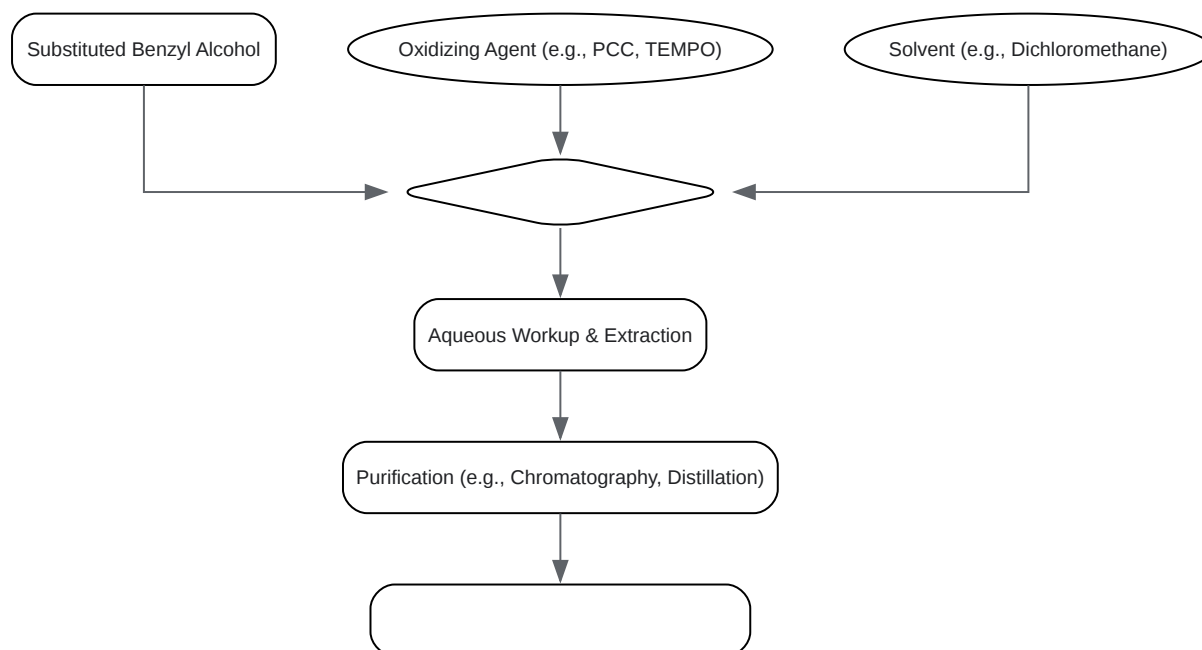
Caption: Chemical structure of **3-Chloro-5-(trifluoromethyl)benzaldehyde**.

The electron-withdrawing nature of both the chloro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the positions meta to both groups (positions 2, 4, and 6). Conversely, these substitutions make the aldehydic carbon more electrophilic and susceptible to nucleophilic attack.

Synthesis and Experimental Protocols

While a specific, detailed, peer-reviewed synthesis protocol for **3-Chloro-5-(trifluoromethyl)benzaldehyde** is not readily available in the searched literature, a general approach for the preparation of trifluoromethylbenzaldehydes involves the hydrolysis of the corresponding benzal chloride precursor. A patent describes a process for preparing trifluoromethylbenzaldehydes from trifluoromethylbenzal fluorides via saponification in the presence of concentrated sulfuric acid.^[4] Another approach involves the reaction of trichloromethylbenzal chloride with anhydrous hydrogen fluoride.^[4]

A generalized workflow for the synthesis of substituted benzaldehydes often involves the oxidation of the corresponding benzyl alcohol.



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Caption: Generalized workflow for the synthesis of substituted benzaldehydes.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety precautions are essential when handling **3-Chloro-5-(trifluoromethyl)benzaldehyde**.

Hazard Identification: While a specific safety data sheet (SDS) for this exact compound is not available in the search results, related compounds like 3-(trifluoromethyl)benzaldehyde are classified as combustible liquids that can cause skin and serious eye irritation, and may cause respiratory irritation.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing vapors or mists.
- Wash hands thoroughly after handling.
- Keep away from open flames, hot surfaces, and sources of ignition.

Storage:

- Store in a cool, dry, and well-ventilated area.^[2]
- Keep the container tightly closed.
- It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C.
^{[1][2]}

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of **3-Chloro-5-(trifluoromethyl)benzaldehyde**. While specific spectra for this compound were not found, data for analogous compounds can provide an indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (typically around 10 ppm) and signals in the aromatic region (7-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.
- ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm), signals for the aromatic carbons, and a quartet for the trifluoromethyl carbon due to coupling with fluorine.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, characteristic absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹. Other expected

absorptions include C-H stretching of the aromatic ring and the aldehyde, and C-F stretching bands.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (208.56 g/mol) and characteristic fragmentation patterns.

Applications in Research and Development

3-Chloro-5-(trifluoromethyl)benzaldehyde is a valuable intermediate in the synthesis of various target molecules due to the unique properties conferred by its substituents.

- **Pharmaceuticals:** It serves as a key building block for active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.[1] The trifluoromethyl group can enhance drug potency and metabolic stability.
- **Agrochemicals:** The compound is utilized in the development of new herbicides and fungicides.[1] The chloro and trifluoromethyl groups contribute to the stability and biological activity of these agrochemicals.[1]
- **Medicinal Chemistry:** Its structure allows for selective functionalization, making it a versatile tool for constructing complex molecular architectures in the discovery of novel therapeutic agents.[1]

Conclusion

3-Chloro-5-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde with significant potential in synthetic chemistry. Its distinct physical and chemical properties, driven by the chloro and trifluoromethyl substituents, make it an important intermediate for researchers and professionals in the pharmaceutical and agrochemical industries. Adherence to proper safety and handling protocols is crucial for its effective and safe utilization in the laboratory and in process development. While some specific experimental data such as melting point and detailed spectroscopic analyses are not readily available in the public domain, the information provided in this guide, based on available data for the compound and its analogues, offers a solid foundation for its application in research and development.

References

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Sources

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587322/docs#an-in-depth-technical-guide-to-3-chloro-5-trifluoromethyl-benzaldehyde>]

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